(Phosphonooxy)methyl methacrylate

Description

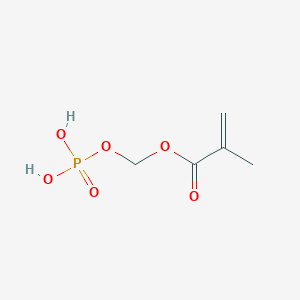

(Phosphonooxy)methyl methacrylate is a phosphorus-containing methacrylate monomer. It is known for its unique properties, such as its ability to form polymers with enhanced flame retardancy, improved adhesion to metallic surfaces, and potential biomedical applications. This compound is of significant interest in various fields, including materials science, chemistry, and biomedical engineering.

Properties

Molecular Formula |

C5H9O6P |

|---|---|

Molecular Weight |

196.09 g/mol |

IUPAC Name |

phosphonooxymethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H9O6P/c1-4(2)5(6)10-3-11-12(7,8)9/h1,3H2,2H3,(H2,7,8,9) |

InChI Key |

GRKRIZFAMXKNHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Phosphonooxy)methyl methacrylate can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with a phosphorus-containing reagent, such as phosphorus oxychloride or phosphorus trichloride, in the presence of a base. The reaction typically occurs under mild conditions, with the temperature ranging from 0°C to 50°C. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced via bulk polymerization or solution polymerization. These methods involve the use of solvents like dimethylformamide (DMF) or deionized water, and the reaction is carried out at elevated temperatures (60°C to 90°C) for several hours .

Chemical Reactions Analysis

Types of Reactions

(Phosphonooxy)methyl methacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization, photopolymerization, and controlled radical polymerization to form polymers with unique properties.

Substitution: The phosphorus-containing group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in free radical polymerization.

Substitution: Reagents like bromotrimethylsilane can be used to introduce different functional groups onto the phosphorus-containing moiety.

Major Products Formed

The major products formed from these reactions include polymers with enhanced flame retardancy, improved adhesion properties, and potential biomedical applications .

Scientific Research Applications

(Phosphonooxy)methyl methacrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Phosphonooxy)methyl methacrylate involves its ability to form strong covalent bonds with various substrates, such as metals and biological tissues. The phosphorus-containing group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and the interaction with biological molecules in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.

Poly(glycidyl methacrylate): A versatile polymeric building block used in various applications, including coatings and adhesives.

Uniqueness

(Phosphonooxy)methyl methacrylate stands out due to its phosphorus-containing group, which imparts unique properties such as flame retardancy and improved adhesion. These properties make it particularly valuable in applications where enhanced performance is required, such as in flame-retardant materials and biomedical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.